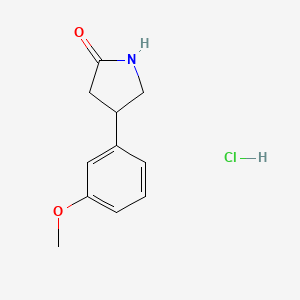![molecular formula C17H25N3O4 B14785970 1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)
1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Primidolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily for its antihypertensive properties, meaning it helps to lower blood pressure. The compound is identified by its IUPAC name: 1-[2-[(2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione .
Preparation Methods
Synthetic Routes and Reaction Conditions
Primidolol is synthesized through a multi-step process. The synthesis begins with the preparation of 2-hydroxy-3-(2-methylphenoxy)propylamine, which is then reacted with 1-(2-aminoethyl)-5-methylpyrimidine-2,4-dione under controlled conditions to form Primidolol .
Industrial Production Methods
Industrial production of Primidolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Primidolol undergoes various chemical reactions, including:
Oxidation: Primidolol can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Primidolol into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
Primidolol has several scientific research applications:
Chemistry: Used as a model compound in studying beta-blockers and their interactions.
Biology: Investigated for its effects on biological systems, particularly the cardiovascular system.
Medicine: Studied for its potential in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Primidolol exerts its effects by blocking beta adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, Primidolol reduces the heart rate and dilates blood vessels, leading to lower blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Primidolol is compared with other beta-blockers such as:
- Adimolol
- Amosulalol
- Bucindolol
- Carvedilol
- Labetalol
- Medroxalol
Uniqueness
Primidolol is unique due to its specific molecular structure, which provides a distinct profile of beta-blocking activity. It has been shown to have a balanced effect on both beta-1 and beta-2 receptors, making it effective in managing hypertension without significant side effects .
Properties
Molecular Formula |
C17H25N3O4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H25N3O4/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23/h3-6,13-14,18,21H,7-11H2,1-2H3,(H,19,22,23) |
InChI Key |
JIZYEPRWUHAUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)CCNCC(COC2=CC=CC=C2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)
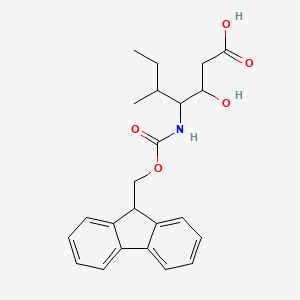
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)
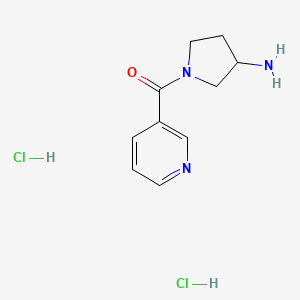
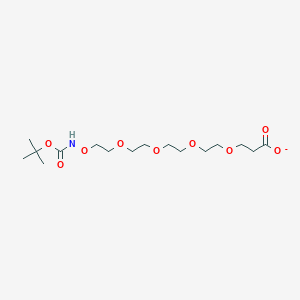
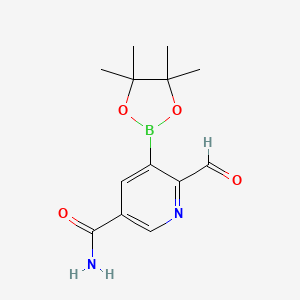

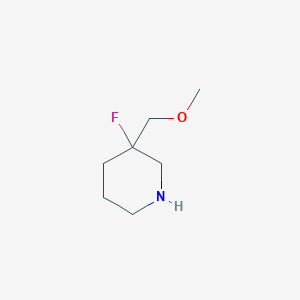
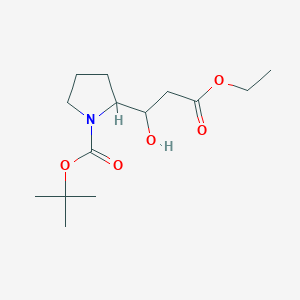
![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)
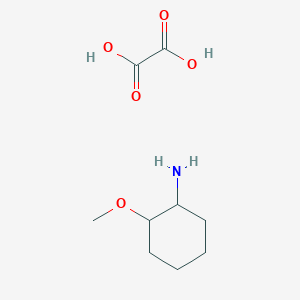
![6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B14785955.png)
